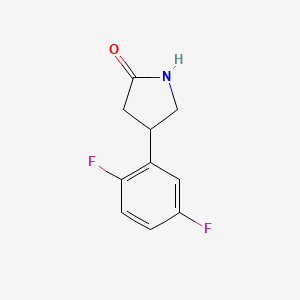
3-(Bromomethyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)hexane is an organic compound with the molecular formula C7H15Br It is a brominated derivative of hexane, characterized by the presence of a bromomethyl group attached to the third carbon of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)hexane can be synthesized through the bromination of 3-methylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylhexane, forming a 3-hexyl radical, which then reacts with bromine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. For example, reacting with sodium hydroxide (NaOH) can produce 3-methylhexanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-hexene.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative. For example, using a strong oxidizing agent like potassium permanganate (KMnO4) can convert this compound to 3-methylhexanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination: Potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Major Products Formed:
- 3-methylhexanol (from substitution)
- 3-hexene (from elimination)
- 3-methylhexanoic acid (from oxidation)
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)hexane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials where brominated intermediates are required.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)hexane in chemical reactions primarily involves the formation of a bromonium ion intermediate in electrophilic addition reactions. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions.
Vergleich Mit ähnlichen Verbindungen
3-Chloromethylhexane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.
3-Iodomethylhexane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
3-Methylhexane: The parent hydrocarbon without any halogen substitution, showing significantly different reactivity and applications.
Uniqueness: 3-(Bromomethyl)hexane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis. Its reactivity is higher than its chlorinated counterpart but lower than its iodinated counterpart, providing a balance between stability and reactivity.
Eigenschaften
Molekularformel |
C7H15Br |
|---|---|
Molekulargewicht |
179.10 g/mol |
IUPAC-Name |
3-(bromomethyl)hexane |
InChI |
InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ARFFUTYHKZEVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


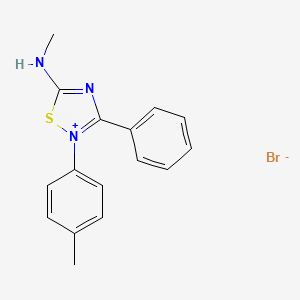

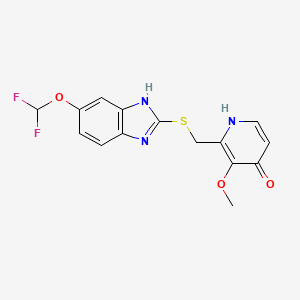
![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)

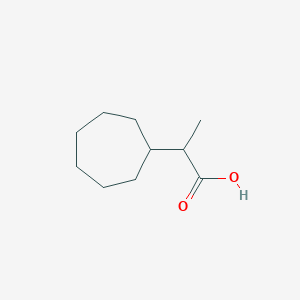
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
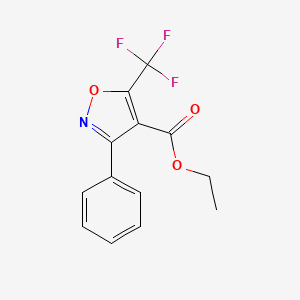

![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)


